Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
Overview
Description
This compound contains several functional groups including an ethyl group, a cyclopropylamino group, a thiazole ring, and a carboxylate group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key feature of the molecule’s structure. The cyclopropylamino group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation . The thiazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the polarity of the molecule, its solubility in various solvents, and its melting and boiling points would all be influenced by the arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Synthetic Pathways and Chemical Modifications
Cyclopropanation and Antimicrobial Activity : Compounds synthesized through cyclopropanation have shown excellent antimicrobial and antioxidant activities, indicating the utility of cyclopropyl derivatives in developing potential pharmaceuticals (Raghavendra et al., 2016).
Facile Synthesis of Thiazole Derivatives : Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, synthesized from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, demonstrate the versatility of thiazole compounds in organic synthesis (Ge et al., 2006).
Antimicrobial Studies on Modified Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been modified and synthesized, showing significant antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).
Potential Applications in Drug Development
- Apoptosis-Inducing Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar to the thiazole derivatives, has been used as a precursor in synthesizing new agents that induce apoptosis in breast cancer cells, highlighting the potential of thiazole derivatives in cancer therapy (Gad et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-3-14-9(13)8-6(2)11-10(15-8)12-7-4-5-7;/h7H,3-5H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGYMOCFCPXFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.